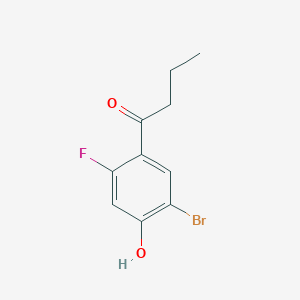
1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one is a chemical compound with the molecular formula C10H10BrFO2 It is a derivative of phenylbutanone, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one typically involves the bromination and fluorination of a suitable phenylbutanone precursor. One common method includes the reaction of 5-bromo-2-fluoro-4-hydroxybenzaldehyde with butanone under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed:
- Oxidation of the hydroxyl group forms 1-(5-Bromo-2-fluoro-4-oxophenyl)butan-1-one.
- Reduction of the carbonyl group forms 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butanol.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms enhances its reactivity and ability to form strong interactions with biological molecules. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one
- 2-Bromo-1-(2-fluorophenyl)ethan-1-one
- 1-(5-Bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)-2-propen-1-one
Uniqueness: 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, and hydroxyl groups makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
1-(5-bromo-2-fluoro-4-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H10BrFO2/c1-2-3-9(13)6-4-7(11)10(14)5-8(6)12/h4-5,14H,2-3H2,1H3 |
InChI Key |
DPPVDGWPUQNKQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1F)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


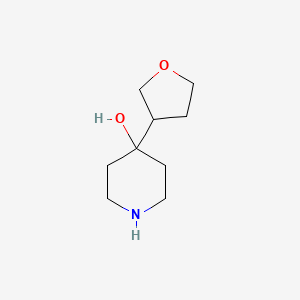
![2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13297427.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13297428.png)

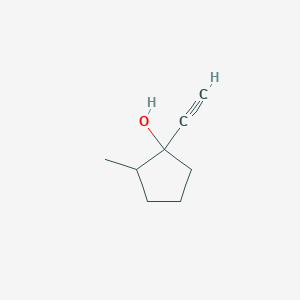
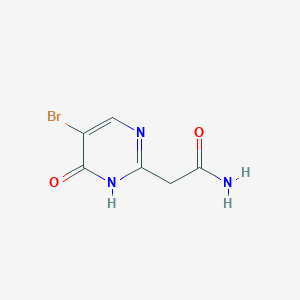
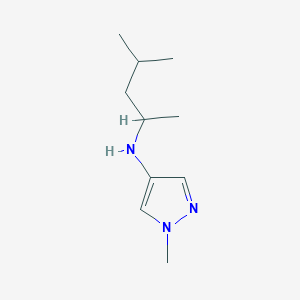
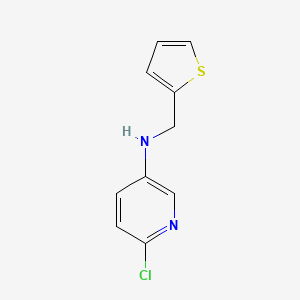
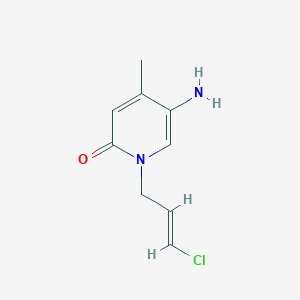


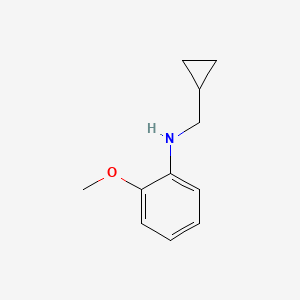

![5-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13297496.png)
